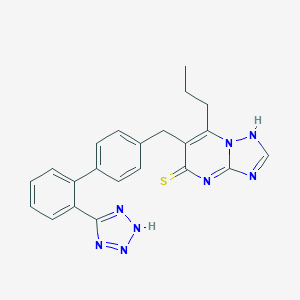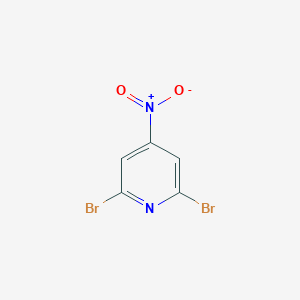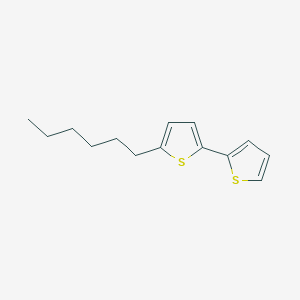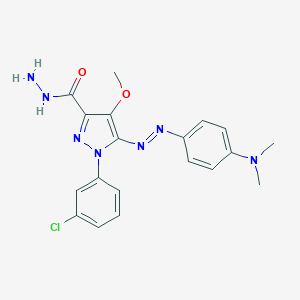
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a hybrid molecule that combines the pharmacophores of two different classes of drugs, namely, triazolopyrimidines and tetrazole-biphenyls.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of enzymes that are involved in the regulation of neurotransmitters and inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- have been extensively studied. The compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the compound has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potent inhibitory activity against a variety of enzymes. This makes the compound an attractive candidate for the development of drugs that can be used to treat a variety of diseases. However, one of the major limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in the laboratory.
Orientations Futures
There are several future directions that can be pursued with regards to (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One potential direction is to further explore the pharmacological properties of the compound and identify new targets for drug development. Additionally, efforts can be made to improve the solubility of the compound in water, which can make it easier to work with in the laboratory. Finally, the compound can be further modified to improve its pharmacokinetic properties and reduce any potential side effects.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multistep process that starts with the reaction of 4-bromo-1H-pyrazole with ethyl cyanoacetate in the presence of potassium carbonate to form 4-ethoxycarbonyl-1H-pyrazole-5-carboxylic acid ethyl ester. The ester is then reacted with thiosemicarbazide in the presence of sodium ethoxide to form 4-ethoxycarbonyl-1H-pyrazole-5-carbohydrazide. The hydrazide is then reacted with propyl iodide in the presence of potassium hydroxide to form 4-ethoxycarbonyl-1-(propylamino)-1H-pyrazole-5-carbohydrazide. The final compound is obtained by reacting the pyrazole derivative with 2-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carbaldehyde in the presence of acetic acid.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the compound has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties.
Propriétés
Numéro CAS |
168152-67-8 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C22H20N8S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-thione |
InChI |
InChI=1S/C22H20N8S/c1-2-5-19-18(21(31)25-22-23-13-24-30(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
Clé InChI |
ZNUDJQJCWXYTPJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=S)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=S)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Autres numéros CAS |
168152-67-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)










